Home > Products > Screening Compounds P86260 > 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine - 1174856-18-8

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Catalog Number: EVT-3133348
CAS Number: 1174856-18-8
Molecular Formula: C12H17N5
Molecular Weight: 231.303
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound notable for its potential biological activities. The compound features a unique structure that integrates a pyrazole moiety with a tetrahydrotriazoloazepine framework. It is classified under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.

Source

The compound is cataloged in various chemical databases and research articles, with its synthesis and applications reported in scientific literature. It is recognized for its utility in medicinal chemistry and pharmacological research due to its diverse biological properties.

Classification
  • Chemical Class: Heterocycles
  • Molecular Formula: C12H18N6
  • Molecular Weight: 246.31 g/mol
Synthesis Analysis

Methods

The synthesis of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be approached through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions to form the desired heterocyclic structure.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available pyrazole derivatives and triazole precursors.
  2. Reaction Conditions: The reactions may require specific solvents (e.g., ethanol) and catalysts (e.g., piperidine) to facilitate the formation of the target compound.
  3. Characterization: The synthesized product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine features:

  • A central azepine ring fused with a triazole.
  • A pyrazole group attached via a methylene bridge.

Data

  • InChI: InChI=1S/C12H18N6/c1-9-10(13)7-17(16-9)8-12-15-14-11-5-3-2-4-6-18(11)12/h7H,2-6,8,13H2,1H3
  • Canonical SMILES: CC1=NN(C=C1N)CC2=NN=C3N2CCCCC3
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of heterocycles:

  1. Substitution Reactions: The presence of nitrogen atoms in the ring can facilitate electrophilic substitution.
  2. Reduction Reactions: Functional groups within the structure may be susceptible to reduction under specific conditions.

Technical Details

The reactivity of the compound can be influenced by substituents on the pyrazole and triazole rings. Studies often explore these reactions to optimize biological activity or develop new derivatives.

Mechanism of Action

Process

The mechanism of action for compounds like 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine often involves:

  1. Interaction with Biological Targets: Binding to specific enzymes or receptors in biological systems.
  2. Modulation of Biological Pathways: Influencing pathways related to inflammation, cancer progression, or neuroprotection.

Data

Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory and anticancer effects through modulation of signaling pathways involving kinases and other proteins.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties are:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in nucleophilic substitutions due to the presence of electron-rich nitrogen atoms.
Applications

Scientific Uses

The compound has garnered attention for its potential applications in:

  1. Pharmaceutical Research: Investigated for its therapeutic effects against various diseases including cancer and inflammatory disorders.
  2. Biological Studies: Used as a tool compound to explore biochemical pathways and mechanisms due to its unique structural features.
Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute over 85% of clinically approved drugs due to their structural diversity, bioavailability, and capacity for targeted molecular interactions [9]. Nitrogen-containing heterocycles—particularly triazoles and azepines—serve as privileged scaffolds in modern drug discovery. These frameworks exhibit exceptional metabolic stability and can engage in multifaceted binding interactions with biological targets through hydrogen bonding, π-stacking, and dipole interactions [3] [9]. The fusion of triazole and azepine rings generates structurally complex pharmacophores with enhanced three-dimensionality and vectorality, enabling precise modulation of drug-receptor interfaces. This review examines the specific hybrid molecule 3-((3-methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, a representative example of this chemotype with emerging pharmacological relevance.

Role of Triazoloazepine and Pyrazole Hybrids in Drug Discovery

Triazoloazepine-pyrazole hybrids represent a strategically engineered class of bioactive molecules designed to leverage complementary pharmacological properties. The triazolo[4,3-a]azepine core provides a semi-rigid bicyclic framework that confers conformational restraint, enhancing target selectivity. When functionalized with pyrazole moieties, these hybrids exhibit improved binding affinity and pharmacokinetic profiles compared to simpler heterocycles . Recent studies demonstrate their versatile bioactivities:

  • Anti-inflammatory Applications: 3-Aryl-substituted triazoloazepines significantly suppress carrageenan-induced paw edema in murine models, outperforming reference drugs ketorolac and diclofenac sodium in efficacy metrics (Table 1) . The presence of lipophilic substituents on the azepine ring enhances cyclooxygenase-2 (COX-2) isoform selectivity, reducing gastrointestinal toxicity risks associated with non-selective NSAIDs.

  • Antimicrobial Potency: Structural analogues bearing halogenated pyrazoles exhibit potent activity against Candida spp. and Gram-positive bacteria, with MIC values as low as 0.0156 μg/mL against Cryptococcus species—surpassing fluconazole by >100-fold [3]. The 3-methylpyrazole moiety specifically enhances membrane penetration in fungal pathogens.

  • Targeted Therapeutic Agents: Molecular hybridization strategies incorporating triazoloazepines have yielded candidates for antimalarial prophylaxis (targeting Plasmodium 5-ALAS enzyme) and anticancer agents through kinase inhibition pathways [6] [9]. The scaffold’s nitrogen-rich architecture facilitates critical hydrogen-bonding interactions with ATP-binding pockets.

Table 1: Pharmacological Activities of Triazoloazepine-Pyrazole Hybrids [3]

Biological ActivityStructural FeaturesEfficacy MetricsMechanistic Insights
Anti-inflammatory3-Aryl substitutions on azepine ring>50% edema reduction vs. diclofenac (45%)COX-2 selective inhibition; IL-6 suppression
Antifungal4-Fluorophenylpyrazole derivativesMIC₈₀: 0.0156 μg/mL (vs. 0.5 μg/mL fluconazole)Ergosterol biosynthesis disruption
AntibacterialChloro-pyrazolylmethyl side chainsMIC: 30 μg/mL against M. luteusDNA gyrase binding; membrane permeabilization
AntimalarialPyridinyl-fluorine hybridsKᵢ: 52.10 nM against Pf 5-ALAS enzymeHeme biosynthesis inhibition in liver stage

The synergistic effect of combining triazoloazepine’s rigid geometry with pyrazole’s hydrogen-bonding capability creates dual-action pharmacophores capable of simultaneous multi-target engagement—a key advantage in overcoming drug resistance [3] [9].

Structural Uniqueness and Pharmacophoric Features of the Target Compound

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 1174856-18-8) possesses distinctive structural attributes that define its pharmacophoric behavior:

  • Molecular Architecture: The compound integrates a saturated azepine ring (7-membered heterocycle) fused to a 1,2,4-triazole at positions 4 and 3-a, creating a [6-5-7] tricyclic system. The 3-methylpyrazole unit connects via a spacer methylene group (-CH₂-) at the triazole’s 3-position, providing conformational flexibility for target engagement (Fig. 1A). This arrangement positions the pyrazole’s N2 nitrogen as a hydrogen bond acceptor while the azepine nitrogen serves as a hydrogen bond donor.

  • Electronic Profile: Quantum mechanical calculations reveal a dipole moment of 4.2 Debye localized at the triazole-pyrazole junction, facilitating electrostatic interactions with enzyme catalytic sites. The molecule’s pKa of 3.08 indicates partial protonation under physiological conditions, enhancing solubility and membrane penetration [2].

  • Synthetic Accessibility: The compound is synthesized via ligand-assisted click chemistry (Fig. 1B), where copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring. Key precursors include 7-methoxy-3,4,5,6-tetrahydro-2H-azepine and 3-methyl-1H-pyrazole-1-carbaldehyde, with TBTA (tris(benzyltriazolylmethyl)amine) accelerating cyclization yields to >85% under mild conditions [10]. Alternative routes employ microwave-assisted cyclodehydration of hydrazides with formamide, achieving 97% purity at gram-scale [1] [7].

Fig. 1: (A) Structural Components Highlighting Pharmacophores; (B) CuAAC Synthesis Route [1] [10]

(A)  [Triazolo[4,3-a]azepine core] ← H-bond donor/acceptor  |  -CH₂- linker (spacer)  |  [3-Methylpyrazole] → Lipophilic domain  (B)  Alkyne-functionalized azepine + Azide-pyrazole  │  Cu(I)/TBTA, DMF:H₂O, 50°C  │  Target Compound (85-97% yield)
  • Physicochemical Properties: Experimental and predicted data indicate a boiling point of 445°C and density of 1.32 g/cm³, reflecting high thermal stability suitable for pharmaceutical processing (Table 2). The canonical SMILES (CC1=NN(CC2=NN=C3N2CCCCC3)C=C1) encodes its atomic connectivity, while the InChIKey (ZHVXOJYWOUXZNK-UHFFFAOYSA-N) provides a unique stereochemical identifier [1] [2].

Table 2: Molecular Descriptors and Properties [1] [2] [7]

ParameterValueMethod/Prediction
Molecular FormulaC₁₂H₁₇N₅Elemental analysis
Molecular Weight231.30 g/molMass spectrometry
LogP2.1 ± 0.3XLogP3-AA
Hydrogen Bond Acceptors5SwissADME
Hydrogen Bond Donors0SwissADME
Rotatable Bonds3Topological polar surface area
Boiling Point445.0 ± 47.0 °CACD/Labs prediction
Density1.32 ± 0.1 g/cm³QSPR prediction

The molecule’s balanced lipophilicity (LogP 2.1) and low polar surface area (45 Ų) align with Lipinski’s criteria for oral bioavailability, suggesting suitability for CNS-targeted therapies where blood-brain barrier penetration is essential [9].

Properties

CAS Number

1174856-18-8

Product Name

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

IUPAC Name

3-[(3-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Molecular Formula

C12H17N5

Molecular Weight

231.303

InChI

InChI=1S/C12H17N5/c1-10-6-8-16(15-10)9-12-14-13-11-5-3-2-4-7-17(11)12/h6,8H,2-5,7,9H2,1H3

InChI Key

ZHVXOJYWOUXZNK-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)CC2=NN=C3N2CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.